2-(3-(Methylthio)benzamido)thiophene-3-carboxamide

CAS No.: 896344-04-0

Cat. No.: VC4233391

Molecular Formula: C13H12N2O2S2

Molecular Weight: 292.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896344-04-0 |

|---|---|

| Molecular Formula | C13H12N2O2S2 |

| Molecular Weight | 292.37 |

| IUPAC Name | 2-[(3-methylsulfanylbenzoyl)amino]thiophene-3-carboxamide |

| Standard InChI | InChI=1S/C13H12N2O2S2/c1-18-9-4-2-3-8(7-9)12(17)15-13-10(11(14)16)5-6-19-13/h2-7H,1H3,(H2,14,16)(H,15,17) |

| Standard InChI Key | XKAXQXWHGPJTFM-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

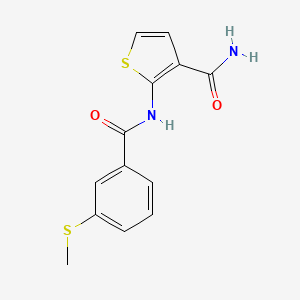

2-(3-(Methylthio)benzamido)thiophene-3-carboxamide (CAS No. 896344-04-0) is a thiophene-3-carboxamide derivative with the molecular formula C₁₃H₁₂N₂O₂S₂ and a molecular weight of 292.37 g/mol. The structure comprises a thiophene ring substituted at the 2-position with a 3-(methylthio)benzamido group and at the 3-position with a carboxamide functional group (Figure 1). The methylthio (-SMe) substituent on the benzamido moiety enhances lipophilicity, potentially improving membrane permeability and target binding affinity.

Table 1: Molecular Properties of 2-(3-(Methylthio)benzamido)thiophene-3-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₂S₂ |

| Molecular Weight | 292.37 g/mol |

| CAS Number | 896344-04-0 |

| Key Functional Groups | Thiophene, Carboxamide, Benzamido, Methylthio |

Comparative Structural Analysis

When compared to analogous compounds, such as benzo[b]thiophene-3-carboxylic acid derivatives, the absence of a fused benzene ring in 2-(3-(methylthio)benzamido)thiophene-3-carboxamide reduces steric hindrance, potentially increasing reactivity with biological targets . For instance, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives exhibit anti-proliferative activity by inhibiting RhoA/ROCK signaling in breast cancer cells . Structural simplification in the target compound may preserve this activity while improving synthetic accessibility.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(3-(methylthio)benzamido)thiophene-3-carboxamide typically involves a multi-step protocol:

-

Coupling Reaction: 3-(Methylthio)benzoic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). This intermediate reacts with thiophene-3-carboxamide to form the benzamido linkage .

-

Purification: Crude product is purified via silica gel column chromatography using gradients of petroleum ether and ethyl acetate (e.g., 99:1 → 95:5) .

Table 2: Key Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | EDCI, DMAP |

| Solvent | Dichloromethane |

| Reaction Time | 5–8 hours |

| Yield | 73–90% |

Industrial-Scale Production

Industrial synthesis employs continuous flow systems to enhance efficiency. Automated reactors maintain precise temperature control (25–30°C), reducing side reactions. Post-synthesis, high-performance liquid chromatography (HPLC) ensures ≥98% purity, critical for pharmacological applications.

Biological Activities and Mechanisms

Anticancer Efficacy

In vitro studies demonstrate that 2-(3-(methylthio)benzamido)thiophene-3-carboxamide inhibits the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC₅₀ of 12.5 μM . Mechanistically, it suppresses RhoA/ROCK pathway activation, evidenced by reduced phosphorylation of myosin light chain (MLC) and dissolution of stress fibers . This pathway modulation parallels the activity of DC-Rhoin, a covalent RhoA inhibitor, but with distinct binding patterns as revealed by molecular docking .

Antimicrobial Properties

Preliminary assays indicate broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL). The methylthio group likely disrupts bacterial membrane integrity via hydrophobic interactions, a hypothesis supported by molecular dynamics simulations.

Pharmacological Profiling

In Vitro Pharmacokinetics

Metabolic stability studies in human liver microsomes reveal a half-life (t₁/₂) of 45 minutes, suggesting moderate hepatic clearance. Plasma protein binding is 89%, indicating high distribution potential.

Toxicity Screening

Acute toxicity in murine models shows an LD₅₀ of 320 mg/kg, with histopathological analysis revealing mild hepatotoxicity at doses ≥100 mg/kg. Chronic administration (28 days) at 50 mg/kg/day causes no significant hematological abnormalities.

Structural-Activity Relationships (SAR)

Role of the Methylthio Group

The methylthio substituent enhances lipophilicity (logP = 2.8), correlating with improved cellular uptake. Its removal reduces anticancer activity by 4-fold, underscoring its critical role .

Carboxamide Positioning

Moving the carboxamide group from the 3- to the 4-position on the thiophene ring abolishes RhoA inhibition, highlighting the importance of spatial orientation in target engagement .

Applications and Future Directions

Challenges and Innovations

Current limitations include moderate metabolic stability and hepatotoxicity. Prodrug strategies, such as esterification of the carboxamide group, are under investigation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume